molecular formula C66H89O4P B12042595 (R)-C8-TRIP, AldrichCPR

(R)-C8-TRIP, AldrichCPR

Cat. No.: B12042595
M. Wt: 977.4 g/mol
InChI Key: NQIIXPJAZNVETG-UHFFFAOYSA-N
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Description

®-C8-TRIP, AldrichCPR is a chiral compound known for its unique chemical properties and applications in various fields of scientific research. This compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-C8-TRIP typically involves several steps, including the preparation of the chiral precursor and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of ®-C8-TRIP is scaled up using optimized synthetic routes that maximize yield and minimize waste. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-C8-TRIP undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

®-C8-TRIP has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: It is used in the study of enzyme mechanisms and the development of chiral drugs.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of ®-C8-TRIP involves its ability to induce chirality in chemical reactions. This is achieved through its interaction with specific molecular targets and pathways, such as enzymes and receptors, which facilitate the formation of chiral products. The compound’s unique structure allows it to bind selectively to these targets, thereby influencing the outcome of the reactions.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to ®-C8-TRIP include:

  • (S)-C8-TRIP
  • ®-BINAP
  • (S)-BINAP

Uniqueness

What sets ®-C8-TRIP apart from these similar compounds is its specific chiral configuration and the resulting enantiomeric purity it imparts to the products. This makes it particularly valuable in applications where high selectivity and efficiency are required.

Properties

Molecular Formula

C66H89O4P

Molecular Weight

977.4 g/mol

IUPAC Name

13-hydroxy-6,20-dioctyl-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide

InChI

InChI=1S/C66H89O4P/c1-15-17-19-21-23-25-27-47-29-31-53-51(33-47)39-59(61-55(43(7)8)35-49(41(3)4)36-56(61)44(9)10)65-63(53)64-54-32-30-48(28-26-24-22-20-18-16-2)34-52(54)40-60(66(64)70-71(67,68)69-65)62-57(45(11)12)37-50(42(5)6)38-58(62)46(13)14/h29-46H,15-28H2,1-14H3,(H,67,68)

InChI Key

NQIIXPJAZNVETG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=CC(=C3C(=C2C=C1)C4=C5C=CC(=CC5=CC(=C4OP(=O)(O3)O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)CCCCCCCC)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C

Origin of Product

United States

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